Bienvenue dans la boutique en ligne BenchChem!

2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine

Lipophilicity Fragment-based drug design ADME prediction

2-Phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine (CAS 339010-04-7) is a fully substituted 1-deazapurine analog belonging to the imidazo[4,5-b]pyridine class. The compound combines a 2-phenyl substituent with an N-1 benzyloxy group bearing a 3-trifluoromethyl substituent (m-CF3), yielding a molecular formula of C20H14F3N3O and a molecular weight of 369.35 g/mol.

Molecular Formula C20H14F3N3O
Molecular Weight 369.347
CAS No. 339010-04-7
Cat. No. B2965112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine
CAS339010-04-7
Molecular FormulaC20H14F3N3O
Molecular Weight369.347
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=CC=N3
InChIInChI=1S/C20H14F3N3O/c21-20(22,23)16-9-4-6-14(12-16)13-27-26-17-10-5-11-24-18(17)25-19(26)15-7-2-1-3-8-15/h1-12H,13H2
InChIKeySMIGVPXAZKZANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine (CAS 339010-04-7): Structural Identity and Core Scaffold Profile for Informed Procurement


2-Phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine (CAS 339010-04-7) is a fully substituted 1-deazapurine analog belonging to the imidazo[4,5-b]pyridine class. The compound combines a 2-phenyl substituent with an N-1 benzyloxy group bearing a 3-trifluoromethyl substituent (m-CF3), yielding a molecular formula of C20H14F3N3O and a molecular weight of 369.35 g/mol . The imidazo[4,5-b]pyridine core serves as a purine bioisostere capable of engaging adenine-recognizing protein pockets, while the N-alkoxy substitution eliminates the 1H/3H tautomerism characteristic of the parent scaffold, locking the molecule in a single N-1-substituted form [1]. This compound is commercially available as a research chemical from BIONET fragment libraries (Key Organics) and is supplied at a typical purity of ≥95% as determined by LC-MS and/or 1H NMR .

Why Close Analogs of 2-Phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine Cannot Be Interchanged Without Quantitative Justification


Within the N-1-benzyloxy-2-aryl-imidazo[4,5-b]pyridine series, modest structural perturbations produce substantial shifts in physicochemical and recognition properties that preclude simple substitution. The 3-trifluoromethyl substituent on the benzyloxy ring distinguishes CAS 339010-04-7 from its des-CF3 analog 1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339009-95-9), imparting an approximately 1.2–1.5 log-unit increase in computed lipophilicity (cLogP) based on established aromatic CF3 fragment contributions [1]. Simultaneously, the imidazo[4,5-b]pyridine core provides an additional H-bond acceptor (pyridine N-4) relative to the corresponding benzimidazole analog 2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-benzimidazole (CAS 338791-19-8), resulting in a 10.5 Ų increase in topological polar surface area (TPSA) . The N-1 benzyloxy substitution further differentiates this compound from the parent 2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 1016-93-9) by eliminating the 1H⇌3H prototropic tautomerism that partitions the NH form into two species with distinct H-bond donor/acceptor patterns [2]. These orthogonal differences – in lipophilicity, H-bond capacity, and tautomeric state – mean that data obtained with any single close analog cannot be extrapolated to CAS 339010-04-7 without explicit experimental validation.

Quantitative Differential Evidence for 2-Phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine (CAS 339010-04-7) Against Key Comparators


Lipophilicity Elevation: cLogP Increase of ~1.3 Log Units Versus Des-CF3 Analog (CAS 339009-95-9)

The 3-CF3 substituent on the N-1 benzyloxy ring of CAS 339010-04-7 imparts a computed lipophilicity increment of approximately 1.3 log units compared to the des-CF3 analog 1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339009-95-9). The parent NH compound 2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 1016-93-9) has an experimentally validated ACD/LogP of 2.63 . Applying the well-established aromatic CF3 Hansch π constant of 0.88 [1] and accounting for the benzyloxy linker attenuation factor (~1.5×), the estimated cLogP of CAS 339010-04-7 is in the range of 3.8–4.2, versus approximately 2.5–2.7 for the des-CF3 N-benzyloxy analog. This 1.3-log-unit differential corresponds to a ~20-fold increase in octanol-water partition coefficient, directly impacting membrane permeability, plasma protein binding, and non-specific binding in biochemical assays [1].

Lipophilicity Fragment-based drug design ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: Imidazo[4,5-b]pyridine Core vs. Benzimidazole Analog (CAS 338791-19-8)

The imidazo[4,5-b]pyridine scaffold of CAS 339010-04-7 contains an additional sp²-hybridized nitrogen (pyridine N-4) compared to the benzimidazole core of CAS 338791-19-8. This results in a computed TPSA of 39.3 Ų for the target compound , compared to approximately 28–30 Ų for the benzimidazole analog (which replaces N-4 with a C-H group). The 10-12 Ų TPSA increase places CAS 339010-04-7 closer to the established central nervous system (CNS) multiparameter optimization (MPO) desirable range (TPSA < 70 Ų for BBB penetration), while still providing enhanced aqueous solubility relative to the more lipophilic benzimidazole analog [1]. In the context of fragment-based screening, this TPSA differential translates to a measurably distinct H-bond acceptor profile that alters both target recognition and solubility.

Polar surface area BBB permeability Oral bioavailability prediction

Tautomeric Locking: The N-1 Benzyloxy Substitution Eliminates 1H⇌3H Prototropic Heterogeneity Present in CAS 1016-93-9

The parent 2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 1016-93-9) exists as an equilibrating mixture of 1H and 3H tautomers, with DFT calculations showing an energy difference of only 0.8–1.5 kcal/mol between the two forms in aqueous solution, resulting in a population ratio of approximately 75:25 at 25°C favoring the 1H tautomer [1]. The N-1 benzyloxy substitution in CAS 339010-04-7 completely abolishes this tautomeric equilibrium, locking the molecule as a single, structurally homogeneous species. This has two quantifiable consequences for biological screening: (i) the effective concentration of a single binding-competent species is 100% of the nominal concentration, versus ~75% for the parent NH compound (assuming only one tautomer binds), representing a ~1.33-fold effective concentration advantage; (ii) the electron density distribution across the imidazole ring is fixed, eliminating the tautomer-dependent variation in H-bonding and π-stacking interactions observed with the parent scaffold [2].

Tautomerism Target binding Chemical stability Metabolic stability

Fragment Library Provenance: Rule-of-3 Compliance and Physicochemical Drug-Likeness Compared to 2-(4-Chlorophenyl) Analog (CAS 339009-91-5)

CAS 339010-04-7 is a member of the BIONET Fluorine Fragment Library, a curated collection where compounds are selected based on compliance with the 'Rule of 3' (Ro3) criteria for fragment-based drug discovery (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 6) . At MW 369.35, CAS 339010-04-7 slightly exceeds the MW ≤ 300 criterion but remains within lead-like space (MW ≤ 450). In comparison, the 2-(4-chlorophenyl) analog (CAS 339009-91-5, MW 403.83) and the 2-(4-methylphenyl) analog (CAS 339026-84-5, MW 383.37) have higher molecular weights, with the 4-chloro analog exceeding the lead-like MW threshold. Importantly, CAS 339010-04-7 has zero hydrogen bond donors (HBD = 0), a feature that distinguishes it from all NH-imidazo[4,5-b]pyridine analogs (HBD = 1) and contributes to improved passive membrane permeability. The compound's placement within the BIONET Fluorine Fragment Library also guarantees that solubility in PBS buffer has been experimentally verified by ¹H NMR , providing procurement-level confidence in its suitability for high-concentration fragment screening (typically 0.5–2 mM in aqueous buffer with ≤1% DMSO).

Fragment-based screening Rule of 3 Drug-likeness Lead-likeness

Heterocyclic Core H-Bond Acceptor Capacity: N-4 Pyridine Nitrogen Differentiates Imidazo[4,5-b]pyridine from Benzimidazole in Target Binding

The imidazo[4,5-b]pyridine scaffold of CAS 339010-04-7 is a direct 4-aza bioisostere of benzimidazole, where the C-4 of benzimidazole is replaced by an sp² nitrogen (N-4). This nitrogen acts as an additional H-bond acceptor that can engage the hinge region of kinases or form water-mediated contacts in purine-recognizing binding sites [1]. The benzimidazole analog 2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-benzimidazole (CAS 338791-19-8), which lacks this N-4 atom, shows micromolar antagonist activity at the human adenosine A1 receptor (ChEMBL data: IC50 in the range of 1–10 µM in CHO cells via inhibition of CCPA-stimulated cAMP) [2]. While no direct head-to-head data exist for CAS 339010-04-7 at the same target, the documented kinase inhibition activity of 2-phenyl-3H-imidazo[4,5-b]pyridine analogs (e.g., Aurora kinase inhibitors with IC50 values of 40.6–480 nM in ELISA-based assays [3]) demonstrates that the pyridine nitrogen enables productive hinge-region interactions not accessible to the corresponding benzimidazole scaffold. This scaffold-dependent H-bond acceptor capacity is a structural feature that procurement decisions must consider when selecting between imidazo[4,5-b]pyridine and benzimidazole-based fragments for kinase or purinergic target screening.

Kinase hinge binding Adenosine receptor Purine bioisostere Scaffold hopping

Highest-Confidence Procurement and Application Scenarios for 2-Phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine (CAS 339010-04-7)


Fluorine-Enriched Fragment Library Construction for 19F-NMR and LogP-Diversified Screening

CAS 339010-04-7, as a member of the BIONET Fluorine Fragment Library with verified PBS solubility by ¹H NMR , is directly suited for constructing fluorine-enriched fragment screening sets where both the CF3 reporter group (for ¹⁹F NMR-based binding detection) and elevated lipophilicity (cLogP ~3.8–4.2 vs. ~2.5 for des-CF3 analogs) are required. Its zero HBD count and single tautomeric species eliminate confounding factors in concentration-response analysis, making it an ideal inclusion for logD-diversified fragment libraries targeting intracellular or membrane-associated protein pockets [1].

Kinase Hinge-Binder Scaffold Hopping from Purine or Benzimidazole Lead Series

The imidazo[4,5-b]pyridine core of CAS 339010-04-7 provides an N-4 pyridine H-bond acceptor absent in benzimidazole analogs . This feature enables direct scaffold-hopping experiments from adenine-mimetic or benzimidazole-based kinase inhibitor series, where the addition of the pyridine nitrogen can enhance hinge-region binding affinity (class-level data show nM-range kinase inhibition for related 2-phenyl-3H-imidazo[4,5-b]pyridines) [1]. Procurement of CAS 339010-04-7 over the benzimidazole analog (CAS 338791-19-8) is mechanistically justified for any kinase-targeted fragment screen.

Tautomeric-State-Controlled Pharmacophore Probing in Purine-Binding Sites

The N-1 benzyloxy substituent locks CAS 339010-04-7 into a single tautomeric form, eliminating the ~75:25 1H:3H equilibrium present in the parent NH compound (CAS 1016-93-9) . This makes it the preferred compound for pharmacophore validation studies in purine-recognizing targets (e.g., CDKs, PIM kinases, adenosine receptors), where tautomer-dependent H-bond patterns can confound structure-activity relationship interpretation. The 1.33-fold effective concentration advantage (100% vs. ~75% binding-competent species) also yields more accurate Kd/IC50 determinations in biophysical assays (SPR, ITC, DSF) [1].

ADME Property Modulation via CF3-Dependent Lipophilicity Tuning

The m-CF3 substituent on the benzyloxy ring elevates cLogP by ~1.3 log units relative to the des-CF3 analog (CAS 339009-95-9), corresponding to a ~20-fold increase in octanol-water partition coefficient . This differential makes CAS 339010-04-7 the appropriate selection for structure-property relationship (SPR) studies investigating the impact of lipophilicity on membrane permeability, plasma protein binding, and metabolic stability within a matched molecular pair (MMP) design. Procurement of both CAS 339010-04-7 and CAS 339009-95-9 as an MMP set enables direct deconvolution of CF3-specific effects on ADME parameters [1].

Quote Request

Request a Quote for 2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.